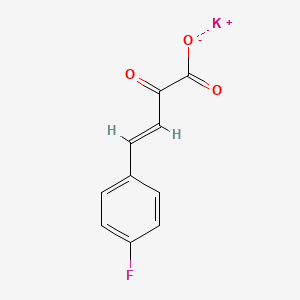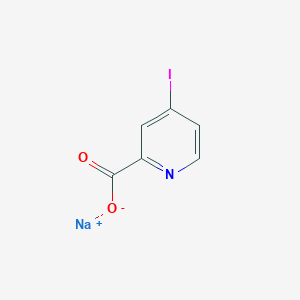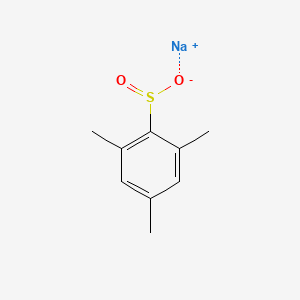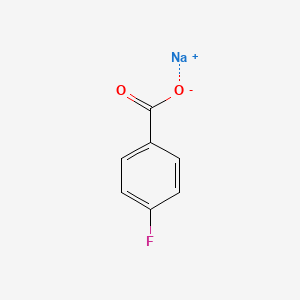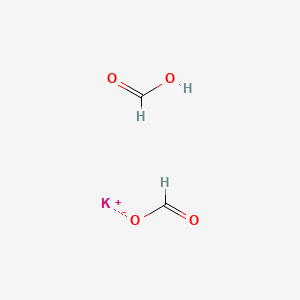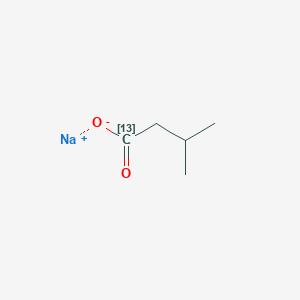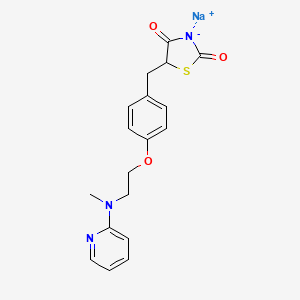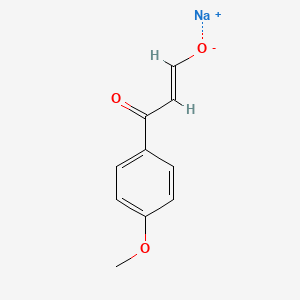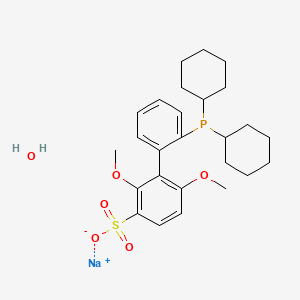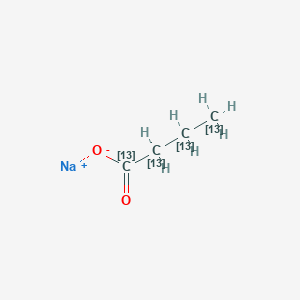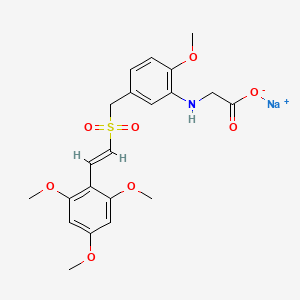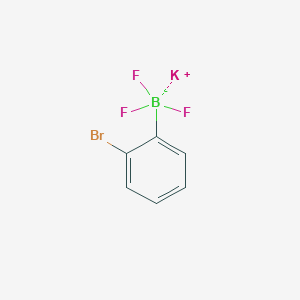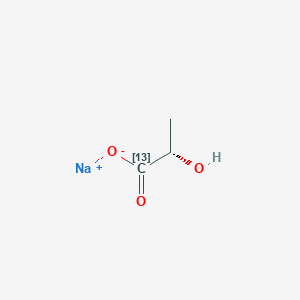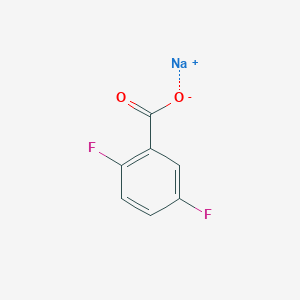
1-tert-Butyl-5-nitro-1H-indazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-tert-Butyl-5-nitro-1H-indazol-3-amine” is a chemical compound with the molecular formula C11H14N4O2 . It is used for research purposes.
Synthesis Analysis
The synthesis of “1-tert-Butyl-5-nitro-1H-indazol-3-amine” and similar compounds involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .Molecular Structure Analysis
The molecular structure of “1-tert-Butyl-5-nitro-1H-indazol-3-amine” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Physical And Chemical Properties Analysis
The predicted boiling point of “1-tert-Butyl-5-nitro-1H-indazol-3-amine” is 416.6±25.0 °C, and its predicted density is 1.35±0.1 g/cm3 . The predicted pKa value is 2.01±0.50 .Applications De Recherche Scientifique
Reductive Amination and Catalysis
The process of reductive amination, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent and a catalyst, is foundational in the synthesis of amines, which are crucial in pharmaceuticals, agrochemicals, and materials. Research has shown significant advancements in using catalysts based on earth-abundant metals, especially nanostructured heterogeneous catalysts, for reductive amination employing hydrogen as the reducing agent. This method is particularly attractive for large-scale product formation due to hydrogen's affordability and abundance (Irrgang & Kempe, 2020).
Selective Catalytic Reduction
The selective catalytic reduction of aromatic nitro compounds to aromatic amines, isocyanates, carbamates, and ureas using carbon monoxide (CO) as a reductant has seen substantial investigation. This process has demonstrated a wide interest due to its applications in organic synthesis and the chemical industry. The reductive carbonylation of nitro aromatics presents a significant area of research, aiming to develop efficient catalysts and understand the mechanistic aspects of these transformations (Tafesh & Weiguny, 1996).
High-Energetic Materials
Studies on compounds like 1-tert-Butyl-5-nitro-1H-indazol-3-amine have also extended to the field of high-energetic materials. Research on 5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one (NTO) and its salts has revealed insights into crystal structure, thermolysis, and applications of NTO as a high-energetic material. Such studies are pivotal for developing materials with potential applications in defense and aerospace industries (Singh & Felix, 2003).
Synthesis of N-Heterocycles
Research on chiral sulfinamides, particularly tert-butanesulfinamide, has showcased its utility in the stereoselective synthesis of amines and N-heterocycles. This methodology provides a pathway to structurally diverse piperidines, pyrrolidines, azetidines, and their derivatives, which are significant in natural products and therapeutic agents. The development of enantiopure tert-butanesulfinamide has marked a significant advancement in asymmetric synthesis over the past two decades (Philip et al., 2020).
Environmental and Toxicological Studies
Investigations into the environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants, including derivatives similar in structure or function to "1-tert-Butyl-5-nitro-1H-indazol-3-amine," highlight the importance of understanding these compounds' environmental impact. Studies suggest that certain synthetic antioxidants may possess hepatic toxicity, endocrine-disrupting effects, and carcinogenic potential, underscoring the need for further research in this area (Liu & Mabury, 2020).
Safety And Hazards
The safety data sheet for a similar compound, “N-(1)-BOC-5-NITRO-INDAZOLE”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Orientations Futures
The future directions for “1-tert-Butyl-5-nitro-1H-indazol-3-amine” and similar compounds involve the development of new drugs that overcome antimicrobial resistance (AMR) problems . Heterocyclic compounds, which include “1-tert-Butyl-5-nitro-1H-indazol-3-amine”, have high chemotherapeutic values and act as a remedy for the development of novel drugs .
Propriétés
IUPAC Name |
1-tert-butyl-5-nitroindazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-11(2,3)14-9-5-4-7(15(16)17)6-8(9)10(12)13-14/h4-6H,1-3H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRMRQYUTQBZMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl-5-nitro-1H-indazol-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

